molecular formula C17H24FNO2 B13881285 7-(dibutoxymethyl)-5-fluoro-1H-indole

7-(dibutoxymethyl)-5-fluoro-1H-indole

Cat. No.: B13881285
M. Wt: 293.4 g/mol
InChI Key: VLCMWLOKUQRFSN-UHFFFAOYSA-N
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Description

7-(dibutoxymethyl)-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of the dibutoxymethyl and fluoro groups to the indole core enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dibutoxymethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluoro group at the 5-position of the indole ring using a fluorinating agent such as Selectfluor.

    Dibutoxymethylation: The dibutoxymethyl group is introduced at the 7-position through a reaction with dibutyl ether in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(dibutoxymethyl)-5-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

7-(dibutoxymethyl)-5-fluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(dibutoxymethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the dibutoxymethyl group may influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Lacks the dibutoxymethyl group, making it less hydrophobic.

    7-methyl-5-fluoroindole: Contains a methyl group instead of the dibutoxymethyl group, affecting its reactivity and solubility.

    7-(methoxymethyl)-5-fluoroindole: Contains a methoxymethyl group, which may alter its chemical properties compared to the dibutoxymethyl group.

Uniqueness

7-(dibutoxymethyl)-5-fluoro-1H-indole is unique due to the presence of both the dibutoxymethyl and fluoro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H24FNO2

Molecular Weight

293.4 g/mol

IUPAC Name

7-(dibutoxymethyl)-5-fluoro-1H-indole

InChI

InChI=1S/C17H24FNO2/c1-3-5-9-20-17(21-10-6-4-2)15-12-14(18)11-13-7-8-19-16(13)15/h7-8,11-12,17,19H,3-6,9-10H2,1-2H3

InChI Key

VLCMWLOKUQRFSN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=C2C(=CC(=C1)F)C=CN2)OCCCC

Origin of Product

United States

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